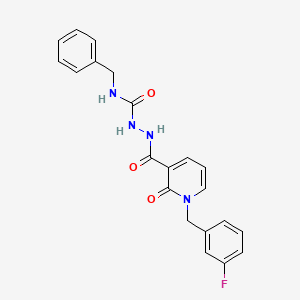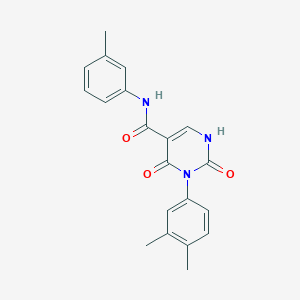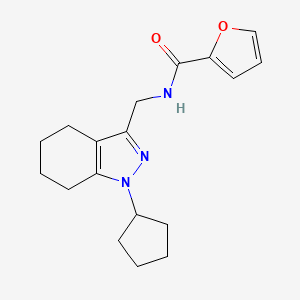
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.
Aplicaciones Científicas De Investigación
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) or urethane, a compound similar in structure and reactivity to the one mentioned, has been found at low levels in many fermented foods and beverages. It is genotoxic and carcinogenic for several species, classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC) in 2007. High levels of ethyl carbamate can be found in distilled spirits, making alcoholic drinks a significant source. Various chemical mechanisms produce ethyl carbamate, including from urea and during fermentation. Strategies to lower ethyl carbamate levels in food involve optimized practices in food production and abatement of precursors through enzymatic, physical, or chemical methods (Weber & Sharypov, 2009).
Urease Inhibitors for Medical Applications
Urease inhibitors have shown potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. While acetohydroxamic acid is the only clinically used urease inhibitor for urinary tract infections, it has severe side effects. Research into hydroxamic acids, phosphoramidates, urea derivatives, and other compounds as urease inhibitors suggests untapped potential for these substances in medical applications (Kosikowska & Berlicki, 2011).
Blood Compatibility and Polymer Interface Studies
Research into the blood compatibility of polymers, such as poly(2-methoxyethyl acrylate) (PMEA), which shows excellent blood compatibility, points to the importance of understanding the water structure at the blood–polymer interface. This compatibility may be attributed to the unique structure of water in hydrated PMEA, suggesting significant implications for designing blood-compatible materials (Tanaka & Mochizuki, 2010).
Urea Determination in Wine
The determination of urea in wine, associated with yeast metabolism and the formation of ethyl carbamate, a known carcinogen, has been studied. Methods for urea determination range from color-forming reactions to enzymatic hydrolysis and chromatographic separation. This research is crucial for understanding and controlling the levels of potentially harmful compounds in alcoholic beverages (Francis, 2006).
Propiedades
IUPAC Name |
1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-27-16-8-2-13(3-9-16)10-11-23-18(26)24-12-17(25)14-4-6-15(7-5-14)19(20,21)22/h2-9,17,25H,10-12H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPTZMGYPWNACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2875118.png)
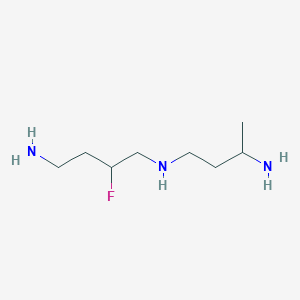
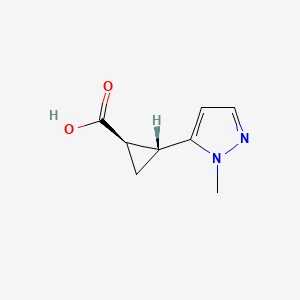
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2875125.png)


![3-[[1-[(2-Bromophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2875131.png)

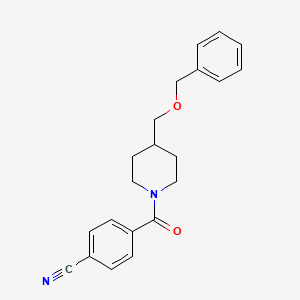
![1-[[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2875134.png)
![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)
